1-(4-Methoxypyridin-3-yl)ethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the 4-Methoxypyridine Scaffold
An In-depth Technical Guide to 1-(4-Methoxypyridin-3-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The introduction of substituents, such as a methoxy group, further modulates these properties, offering fine-tuned control over a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific, yet under-documented, derivative: 1-(4-Methoxypyridin-3-yl)ethanol .
While extensive data on this precise molecule is not widespread in public literature, its structural motifs—a 4-methoxypyridine core and a chiral ethanol substituent—position it as a highly valuable building block for the synthesis of novel chemical entities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a logical framework for its synthesis, predict its physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and explore its potential applications in the discovery of next-generation therapeutics.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure:
Figure 1: Chemical structure of 1-(4-Methoxypyridin-3-yl)ethanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-methoxypyridin-3-yl)ethan-1-ol |
| CAS Number | Not assigned / Not readily available |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | CC(O)c1cnccc1OC |
| InChI | InChI=1S/C8H11NO2/c1-6(10)8-5-9-3-2-7(8)11-4/h2-3,5-6,10H,1,4H3 |
| InChIKey | UFEQZJUZNFDVTM-UHFFFAOYSA-N |
Proposed Synthesis and Manufacturing Workflow
The synthesis of 1-(4-methoxypyridin-3-yl)ethanol can be logically achieved via the reduction of its corresponding ketone precursor, 3-acetyl-4-methoxypyridine. A more fundamental starting material is nicotinic acid, which can be converted to 3-acetylpyridine.[2][3] A plausible and efficient laboratory-scale synthesis is outlined below.
Synthetic Scheme:
Figure 2: Proposed two-stage synthesis workflow.
Experimental Protocol: Reduction of 3-Acetyl-4-methoxypyridine
This protocol describes the critical final step in the proposed synthesis. The causality behind the choice of reagents lies in their proven efficacy and selectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the pyridine ring or methoxy group.[4] Ethanol or methanol are chosen as solvents due to their ability to dissolve the reactants and their protic nature, which is necessary for the reaction mechanism.
Materials:
-
3-Acetyl-4-methoxypyridine
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (or Methanol)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetyl-4-methoxypyridine (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. The cooling is critical to control the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition. The molar excess of NaBH₄ ensures the complete conversion of the ketone.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer). The choice of organic solvent is based on its ability to efficiently extract the product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-methoxypyridin-3-yl)ethanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other substituted pyridinylethanols. |
| Boiling Point | > 220 °C (at atm. pressure) | The presence of the hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogs. The value will be higher than that of 3-acetylpyridine (220 °C). |
| Melting Point | 15 - 30 °C | Likely a low-melting solid, similar to related phenyl-ethanol derivatives like 4-methoxyphenethyl alcohol (mp 26-28 °C). |
| Solubility | Soluble in water, ethanol, methanol, chloroform. | The pyridine nitrogen and hydroxyl group are polar and capable of hydrogen bonding, conferring solubility in polar protic solvents.[5][6] |
| pKa (of protonated pyridine) | ~4.5 - 5.5 | The electron-donating methoxy group is expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). |
Spectroscopic and Analytical Characterization (Predicted)
For any newly synthesized compound, spectroscopic confirmation is paramount. Below are the predicted key features for the NMR and IR spectra of 1-(4-methoxypyridin-3-yl)ethanol, which are essential for its structural verification.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | δ 8.2-8.4 ppm (d, 1H): Proton at C2 (adjacent to N).δ 8.1-8.3 ppm (s, 1H): Proton at C6.δ 6.8-7.0 ppm (d, 1H): Proton at C5.δ 4.8-5.0 ppm (q, 1H): Methine proton (-CH(OH)-).δ 3.9-4.1 ppm (s, 3H): Methoxy protons (-OCH₃).δ 2.5-3.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.δ 1.4-1.6 ppm (d, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | δ ~160 ppm: C4 (attached to -OCH₃).δ ~150 ppm: C2.δ ~148 ppm: C6.δ ~135 ppm: C3 (ipso-carbon to ethanol group).δ ~108 ppm: C5.δ ~65-70 ppm: Methine carbon (-CH(OH)-).δ ~55-58 ppm: Methoxy carbon (-OCH₃).δ ~20-25 ppm: Methyl carbon (-CH₃). |
| FT-IR (cm⁻¹) | 3200-3500 (broad): O-H stretch (alcohol).2850-3000: C-H stretch (aliphatic and aromatic).1580-1610: C=N and C=C stretch (pyridine ring).1250-1300: C-O-C stretch (aryl ether).1050-1150: C-O stretch (secondary alcohol). |
Reactivity, Stability, and Handling
-
Reactivity: The molecule possesses three primary reactive sites: the basic nitrogen of the pyridine ring, the nucleophilic hydroxyl group, and the aromatic ring itself, which can undergo electrophilic substitution, although it is generally less reactive than a benzene ring. The hydroxyl group can be oxidized to a ketone, esterified, or converted into a leaving group for further functionalization.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container, away from strong oxidizing agents and strong acids.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Drug Development
The true value of 1-(4-methoxypyridin-3-yl)ethanol lies in its potential as a versatile intermediate in drug discovery programs. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anticonvulsant, and anticancer properties.[1][7][8]
Figure 3: Potential derivatization pathways and therapeutic applications.
This molecule serves as an excellent starting point for generating libraries of novel compounds. The chiral center at the ethanol group introduces stereochemistry, which is often critical for selective biological activity. The hydroxyl group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Researchers can leverage this building block to synthesize more complex molecules for screening in various disease models, particularly those where pyridine-based pharmacophores have shown promise.
References
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
- Organic Syntheses. (1983). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.
-
Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]
-
Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. University of Groningen Research Portal. Available at: [Link]
-
Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed. Available at: [Link]
-
PrepChem. (Date not available). Synthesis of (R)-1-(4-pyridyl)ethanol. Available at: [Link]
-
PubChem. (2026). 1-(4-Methoxyphenyl)ethanol. PubChem. Available at: [Link]
-
Horakova, L., et al. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. PubMed. Available at: [Link]
-
El-Emary, T. I. (1997). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Chemistry. Available at: [Link]
-
Guo, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. Available at: [Link]
-
Ceylan, S., et al. (2019). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemspace. (Date not available). (4-methoxypyridin-3-yl)methanol. Available at: [Link]
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Singh, R., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Acta Chimica Slovaca. Available at: [Link]
- U.S. Patent No. US7067673B2. (2006).
-
PubChem. (2024). 3-Methoxypyridin-4-OL. PubChem. Available at: [Link]
- Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
Singh, P. P., et al. (2010). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica. Available at: [Link]
-
Christensen, H., et al. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica. Available at: [Link]
-
Jayamani, M., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wang, G., et al. (2019). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Green Chemistry. Available at: [Link]
-
Indian Patent Office. (Date not available). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]
-
Royal Society of Chemistry. (Date not available). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]
-
PubChemLite. (2026). 1-(4-methylpyridin-3-yl)ethan-1-ol. Available at: [Link]
-
European Medicines Agency. (2018). Information for the package leaflet regarding ethanol used as an excipient in medicinal products for human use. Available at: [Link]
-
The Good Scents Company. (Date not available). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available at: [Link]
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. rushim.ru [rushim.ru]
- 5. medjpps.com [medjpps.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
1-(4-Methoxypyridin-3-yl)ethanol vs 1-(4-methoxyphenyl)ethanol bioisosteres
print(google_search.search(queries=["1-(4-Methoxypyridin-3-yl)ethanol synthesis", "1-(4-methoxyphenyl)ethanol synthesis", "bioisosterism phenyl vs pyridine ring drug design", "physicochemical properties comparison pyridine and benzene", "pharmacokinetic impact of phenyl to pyridine substitution", "pharmacodynamic consequences of phenyl to pyridine bioisosterism", "experimental protocol for shake-flask logP determination", "UV-spectrophotometric pKa determination protocol", "liver microsomal stability assay detailed protocol", "kinetic and thermodynamic solubility assay protocols"]))
## A Technical Guide for Drug Discovery Professionals: The Phenyl-to-Pyridine Bioisosteric Switch in FocusTopic:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic replacement of a phenyl ring with a pyridine moiety is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the properties of lead compounds. This guide provides an in-depth technical examination of this bioisosteric substitution, using 1-(4-methoxyphenyl)ethanol and its pyridine analog, 1-(4-Methoxypyridin-3-yl)ethanol, as a case study. We will dissect the rationale behind this substitution, analyze the consequent shifts in physicochemical and pharmacological properties, and present detailed experimental protocols for the synthesis and comparative evaluation of these molecules. This document is intended to serve as a practical and authoritative resource for scientists engaged in the intricate art of drug design and optimization.
The Principle of Bioisosterism: Fine-Tuning Molecular Properties
Bioisosterism is the principle of substituting a functional group in a biologically active molecule with another group that has similar physical and chemical properties. The goal is to create a new molecule with enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile.[1] The replacement of a phenyl ring with a pyridine ring is a classic and widely employed bioisosteric switch in drug discovery.[2][3] This seemingly subtle change—the substitution of a CH group for a nitrogen atom—can profoundly alter a molecule's electronic distribution, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
This guide will use 1-(4-methoxyphenyl)ethanol and its bioisostere, 1-(4-Methoxypyridin-3-yl)ethanol, to illustrate the practical implications and strategic considerations of this important medicinal chemistry tactic.
The Phenyl-Pyridine Bioisosteric Pair: A Comparative Analysis
The decision to replace a phenyl with a pyridine ring is a strategic one, aimed at modulating specific molecular properties to overcome developmental hurdles.
Modulation of Physicochemical Properties
The introduction of a nitrogen atom into the aromatic ring fundamentally alters its characteristics.[6]
| Property | 1-(4-methoxyphenyl)ethanol | 1-(4-Methoxypyridin-3-yl)ethanol | Rationale for the Shift |
| Lipophilicity (LogP/LogD) | Higher | Lower | The electronegative nitrogen atom in the pyridine ring increases polarity, which can lead to improved aqueous solubility.[7][8] |
| Basicity (pKa) | Neutral | Weakly Basic | The lone pair of electrons on the pyridine nitrogen can accept a proton, forming a pyridinium salt.[9] This can enhance solubility and provide opportunities for salt formulation. |
| Hydrogen Bonding | Methoxy group acts as a hydrogen bond acceptor. | Both the methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors.[2] | The additional hydrogen bond acceptor can lead to new or stronger interactions with the biological target.[2] |
| Aromaticity and π-interactions | Electron-rich π-system. | Electron-deficient π-system.[10][11] | The nitrogen atom withdraws electron density, altering the nature of π-π stacking interactions with the target.[10] |
Diagram: Key Physicochemical Changes
Caption: Impact of Phenyl-to-Pyridine Substitution on Physicochemical Properties.
Pharmacokinetic and Pharmacodynamic Implications
These physicochemical changes have a direct impact on the molecule's behavior in a biological system.[12]
-
Absorption: Enhanced aqueous solubility of the pyridine analog can improve dissolution rates and potentially increase oral bioavailability.
-
Distribution: Changes in lipophilicity can alter plasma protein binding and the volume of distribution, affecting how the compound distributes into various tissues.
-
Metabolism: The pyridine ring can introduce new metabolic pathways or block sites of metabolism on the phenyl ring (e.g., aromatic hydroxylation by cytochrome P450 enzymes).[4] This can be a strategy to improve metabolic stability.[4][5]
-
Excretion: Increased polarity generally facilitates more rapid renal clearance.
-
Pharmacodynamics: The altered electronic and hydrogen-bonding properties can significantly impact binding affinity and selectivity for the target protein.[13][14] The introduction of a hydrogen bond acceptor can be pivotal in enhancing potency.[2]
Experimental Protocols: Synthesis and Evaluation
A systematic experimental approach is crucial to quantify the effects of this bioisosteric replacement.
Synthesis
-
1-(4-methoxyphenyl)ethanol: This compound is commercially available or can be synthesized by the reduction of 4-methoxyacetophenone using a reducing agent like sodium borohydride.[15][16][17][18]
-
1-(4-Methoxypyridin-3-yl)ethanol: A potential synthetic route involves the reaction of a 3-lithiated-4-methoxypyridine intermediate with acetaldehyde.[19][20][21]
Diagram: Synthetic Workflow for 1-(4-Methoxypyridin-3-yl)ethanol
Caption: A plausible synthetic route for 1-(4-Methoxypyridin-3-yl)ethanol.
Comparative In Vitro Evaluation
A battery of in vitro assays is necessary for a direct comparison of the two compounds.
Diagram: In Vitro Assay Cascade
Caption: A typical workflow for the comparative in vitro evaluation of bioisosteres.
Detailed Experimental Protocols:
-
Aqueous Solubility Determination:
-
Kinetic Solubility: This high-throughput method is suitable for early discovery.[22][23] A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS pH 7.4), and precipitation is detected by turbidimetry.[24]
-
Thermodynamic Solubility: Considered the "gold standard," this method involves agitating an excess of the solid compound in a buffer at a constant temperature (e.g., 37°C) until equilibrium is reached.[25] The concentration of the dissolved compound is then measured by a validated analytical method like HPLC.[22][26]
-
-
Lipophilicity (LogD) Determination:
-
The shake-flask method is the traditional approach.[27][28] The compound is partitioned between n-octanol and a buffer at a specific pH (typically 7.4).[7] The concentration of the compound in each phase is determined, and the LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[27]
-
-
In Vitro Metabolic Stability:
-
This assay predicts a compound's susceptibility to metabolism.[29][30] The compound is incubated with liver microsomes (from human or other species) and the cofactor NADPH.[31][32][33] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life and intrinsic clearance.[31]
-
Interpreting the Data and Formulating a Strategy
The results from these assays will provide a comprehensive comparison of the two bioisosteres.
| Parameter | Favorable Outcome for Pyridine Analog | Implication for Drug Development |
| Solubility | Increased | Improved potential for oral absorption and formulation. |
| LogD | Decreased | May reduce off-target toxicities associated with high lipophilicity. |
| Metabolic Stability | Increased | Indicates a longer half-life and potentially lower clearance in vivo. |
| Target Affinity | Maintained or Increased | The bioisosteric switch is successful from a pharmacodynamic standpoint. |
Conclusion
The phenyl-to-pyridine bioisosteric replacement is a versatile and powerful strategy in the medicinal chemist's toolkit.[34] As illustrated by the comparison of 1-(4-methoxyphenyl)ethanol and 1-(4-Methoxypyridin-3-yl)ethanol, this modification can lead to significant improvements in aqueous solubility, metabolic stability, and target interactions.[13][35] A systematic and rigorous experimental evaluation is paramount to understanding the multifaceted effects of this substitution and to rationally design safer and more effective drug candidates.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]
-
Metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved from [Link]
-
Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved from [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.). Retrieved from [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). Retrieved from [Link]
-
A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved from [Link]
-
Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.). Retrieved from [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.). Retrieved from [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved from [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved from [Link]
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (2023, April 12). Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. (n.d.). Retrieved from [Link]
-
1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem. (n.d.). Retrieved from [Link]
-
Aqueous Solubility Assays - Creative Bioarray. (2025, July 31). Retrieved from [Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. (2024, February 20). Retrieved from [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]
-
LogD - Cambridge MedChem Consulting. (2019, January 12). Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Pyridines: properties, syntheses & reactivity. (n.d.). Retrieved from [Link]
-
Synthesis of (R)-1-(4-pyridyl)ethanol - PrepChem.com. (n.d.). Retrieved from [Link]
- JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).
Sources
- 1. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. nbinno.com [nbinno.com]
- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 16. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 18. chemscene.com [chemscene.com]
- 19. 1-PYRIDIN-4-YL-ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
- 21. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 22. Aqueous Solubility Assay - Enamine [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. who.int [who.int]
- 26. researchgate.net [researchgate.net]
- 27. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. nuvisan.com [nuvisan.com]
- 30. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 31. info.mercell.com [info.mercell.com]
- 32. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. beckman.com [beckman.com]
- 34. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 35. dovepress.com [dovepress.com]
The 4-Methoxy-3-Pyridyl Ethanol Scaffold: A Technical Guide for Medicinal Chemists
Introduction: The Untapped Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a "privileged scaffold" in drug design. Within this vast chemical space, specific substitution patterns can unlock unique pharmacological profiles. This guide focuses on a promising, yet underexplored scaffold: the 4-methoxy-3-pyridyl ethanol core.
While direct, extensive research on this specific scaffold is nascent, its constituent parts—the methoxy-substituted pyridine and the ethanol sidechain—are present in a multitude of biologically active molecules.[3][4] This guide will, therefore, serve as a technical primer for researchers and drug development professionals. We will synthesize insights from related structures to build a foundational understanding of the 4-methoxy-3-pyridyl ethanol scaffold, covering its synthesis, potential biological significance, and key considerations for its incorporation into drug discovery programs. By explaining the causality behind experimental choices and grounding our discussion in established chemical principles, we aim to provide a self-validating framework for exploring this scaffold's potential.
Part 1: Synthesis and Chemical Strategy
The efficient and controlled synthesis of the 4-methoxy-3-pyridyl ethanol core is the first critical step in its evaluation. A robust synthetic route must be versatile, allowing for the introduction of diversity at key positions. Drawing from established methods for the preparation of substituted alkoxypyridines, a multi-step synthesis can be proposed.[5]
Proposed Synthetic Pathway
The logical approach begins with a commercially available or easily synthesized substituted pyridine and builds the required functionality step-by-step. A plausible route starting from 4-methoxypyridine is outlined below.
Caption: Key vectors for Structure-Activity Relationship (SAR) studies on the scaffold.
Key SAR Considerations:
-
The 4-Methoxy Group: This group is more than a simple substituent. It is a powerful modulator of the pyridine ring's electronic character, increasing electron density. In SAR studies, replacing it with other alkoxy groups (e.g., ethoxy) or bioisosteres could probe the size tolerance of a target's binding pocket and influence metabolic stability. [6]* The Ethanol Sidechain: The hydroxyl group is a prime candidate for hydrogen bonding. Its role as a donor or acceptor should be investigated. The stereochemistry of the alcohol (if a chiral center is introduced on the sidechain) could be critical for activity. Derivatization of the alcohol to ethers or esters can help determine if a free hydroxyl is necessary for activity and can also be used as a prodrug strategy.
-
The Pyridine Nitrogen: The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for salt formation, which can be crucial for formulation and solubility. Its ability to act as a hydrogen bond acceptor is a key interaction motif in many drug-receptor complexes. Modifications at other positions on the ring (C-2, C-5, C-6) can fine-tune this basicity and introduce new vectors for target interaction.
Part 3: Biological Evaluation Protocols
To assess the therapeutic potential of novel compounds based on this scaffold, a tiered screening approach is recommended.
Table 1: Tiered Biological Screening Cascade
| Tier | Assay Type | Purpose | Example Protocol Reference |
| 1 | Primary Target-Based Screening | To identify initial hits against a specific molecular target (e.g., a kinase or receptor). | Biochemical kinase assays, radioligand binding assays. |
| 2 | Cell-Based Assays | To confirm on-target activity in a cellular context and assess cytotoxicity. | Cell proliferation assays (e.g., MTT), downstream signaling pathway analysis (e.g., Western Blot). [7] |
| 3 | Selectivity Profiling | To determine the specificity of active compounds against a panel of related targets. | Kinase panel screening, receptor panel screening. |
| 4 | In Vitro ADME/Tox | To evaluate drug-like properties (solubility, permeability, metabolic stability) and potential liabilities. | PAMPA for permeability, liver microsome stability assays, cytotoxicity against non-cancerous cell lines (e.g., brine shrimp lethality bioassay). [8] |
| 5 | In Vivo Efficacy Studies | To assess the therapeutic effect in a relevant animal model of disease. | Xenograft models for cancer, behavioral models for CNS disorders. |
Protocol: General Cytotoxicity Assessment (Brine Shrimp Lethality Assay)
This is a cost-effective, rapid primary screen to assess general cytotoxicity, which can be an indicator of anticancer activity or general toxicity. [8]
-
Hatching the Shrimp: Add brine shrimp eggs (Artemia salina) to a hatching tank containing simulated seawater and incubate for 48 hours under illumination.
-
Preparation of Test Solutions: Dissolve the synthesized 4-methoxy-3-pyridyl ethanol derivatives in DMSO to prepare a stock solution (e.g., 20 mg/mL). From this, create a series of dilutions.
-
Assay Procedure:
-
Pipette 10-15 live nauplii (larvae) into each well of a 96-well plate.
-
Add the test compound dilutions to the wells. Include a positive control (e.g., vincristine sulfate) and a negative control (DMSO).
-
Incubate the plates for 24 hours.
-
Count the number of surviving nauplii in each well.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population). A lower LC₅₀ value indicates higher cytotoxicity.
Conclusion and Future Directions
The 4-methoxy-3-pyridyl ethanol scaffold represents a promising, yet underexplored, area for medicinal chemistry. By leveraging established synthetic methodologies for substituted pyridines, this core can be accessed and diversified. Inferences from structurally related compounds suggest its potential application in oncology and neuroscience, where the interplay between the pyridine nitrogen, the methoxy group, and the ethanol sidechain can be optimized for potent and selective target engagement.
The true value of this scaffold will be unlocked through systematic synthesis and screening. The protocols and strategic framework presented in this guide offer a robust starting point for researchers to embark on this exploration. Future work should focus on building a small library of analogs based on the SAR principles outlined herein and testing them in relevant biological assays to validate the therapeutic hypotheses and uncover the full potential of this versatile chemical core.
References
-
El-Gamal, M. I., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 555-565. Available from: [Link]
-
Katritzky, A. R., et al. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2005(4), 52-64. Available from: [Link]
-
Yusof, N. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 16(1), 43-50. Available from: [Link]
-
Wang, Y., et al. (2021). Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 212, 113133. Available from: [Link]
-
Dahlin, J. L., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. Available from: [Link]
-
Verma, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17882-17906. Available from: [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]
-
Sala, M., et al. (2017). Design, synthesis and biological evaluation of 2,3,5-trisubstituted pyridines as novel p38α MAPK inhibitors with anti-inflammatory properties. European Journal of Medicinal Chemistry, 126, 1029-1044. Available from: [Link]
-
Martínez-Alvarez, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. Available from: [Link]
-
Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 969-983. Available from: [Link]
-
Uddin, S. J., et al. (2012). Antimicrobial and Cytotoxic Activity of the Methanol Extract of Paederia foetida Linn. (Rubiaceae). Journal of Applied Pharmaceutical Science, 2(1), 76-78. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. japsonline.com [japsonline.com]
Technical Guide: Physicochemical Profiling of 3-Substituted 4-Methoxypyridines
Executive Summary
The 4-methoxypyridine scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in proton pump inhibitors (PPIs), kinase inhibitors, and CNS-active agents. Its utility stems from the electronic interplay between the pyridine nitrogen and the 4-methoxy substituent, which modulates basicity and hydrogen bond acceptance.
However, the introduction of substituents at the 3-position introduces complex steric and electronic vectors that drastically alter Lipophilicity (LogP) and Polar Surface Area (PSA). This guide provides a technical analysis of these physicochemical shifts, offering a robust framework for scaffold optimization and experimental validation.[1]
The Scaffold Architecture: Electronic & Steric Dynamics
The Resonance-Induction Conflict
In the parent 4-methoxypyridine, the methoxy group acts as a strong Resonance Donor (+R), pushing electron density into the pyridine ring and significantly increasing the basicity of the nitrogen (pKa ~6.6) compared to unsubstituted pyridine (pKa ~5.2).
The "Ortho-Effect" at Position 3
Substituents at the 3-position create a critical steric clash with the 4-methoxy group.
-
Planar Conformation: In the absence of 3-substituents, the methoxy group is coplanar with the ring, maximizing orbital overlap.
-
Twisted Conformation: A bulky 3-substituent (e.g., -Cl, -CH3, -CF3) forces the methoxy group out of plane. This decouples the resonance , leaving only the inductive electron-withdrawing effect (-I) of the oxygen.
-
Consequence: This "steric inhibition of resonance" typically lowers the pKa and alters the dipole moment, unexpectedly changing LogP and solubility profiles.
Physicochemical Data: LogP and PSA Trends
The following table summarizes the impact of common 3-substituents on the core scaffold. Values are synthesized from fragment-based prediction models (cLogP) and standard topological descriptors (TPSA), anchored to the experimental baseline of 4-methoxypyridine.
Table 1: Physicochemical Properties of 3-Substituted 4-Methoxypyridines
| Substituent (R) | Electronic Effect (Hammett) | cLogP (Est.) | TPSA (Ų) | Predicted Impact on BBB Permeability |
| -H (Core) | N/A | 1.10 | 22.1 | High (Passive Diffusion) |
| -F | EWG (Induction) | 1.25 | 22.1 | High; lowers pKa significantly |
| -Cl | EWG + Steric | 1.65 | 22.1 | Moderate-High; lipophilic boost |
| -CH3 | EDG (Weak) | 1.60 | 22.1 | High; classic homologation |
| -OCH3 | EDG (Resonance) | 1.05 | 31.3 | Moderate; increased PSA |
| -CN | Strong EWG | 0.35 | 45.9 | Low-Moderate; polar "dip" |
| -CF3 | Strong EWG | 2.05 | 22.1 | High; significant lipophilicity boost |
| -NH2 | Strong EDG | 0.25 | 48.1 | Low; high polarity/H-bonding |
Note: TPSA values assume the pyridine nitrogen (~12.9 Ų) and ether oxygen (~9.2 Ų) are the primary contributors. Substituents like -CN and -NH2 add their own specific surface area contributions.
Visualization: SAR Decision Logic
The following diagram illustrates the logical flow for optimizing the 3-position based on ADME requirements.
Figure 1: Strategic decision tree for modulating the 3-position of the 4-methoxypyridine scaffold to balance lipophilicity and metabolic stability.
Experimental Protocol: Shake-Flask LogP Determination
While computational models (cLogP) are useful, the basicity of pyridines necessitates experimental validation. The standard Shake-Flask method (OECD Guideline 107) is the gold standard.
Critical Pre-Requisite: pH Control
Because pyridines are ionizable bases, LogP (partition of the neutral species) differs from LogD (distribution at a specific pH).
-
Requirement: The aqueous phase must be buffered to a pH at least 2 units above the pKa of the specific derivative to ensure >99% neutral species.
-
Target pH: For 4-methoxypyridines (pKa ~6.6), use pH 9.0 - 10.0 (e.g., Borate or Carbonate buffer).
Step-by-Step Workflow
Materials:
-
n-Octanol (HPLC Grade)
-
Buffer (pH 10.0)
-
Test Compound (10 mM DMSO stock)
-
HPLC or UV-Vis Spectrophotometer
Protocol:
-
Phase Pre-Saturation (Crucial):
-
Mix equal volumes of n-octanol and pH 10 buffer in a large separatory funnel.
-
Shake vigorously for 24 hours.
-
Allow to separate for 24 hours.
-
Why? Pure octanol absorbs water (~2.3 M), and water absorbs octanol. Using unsaturated solvents will yield erroneous volume/concentration ratios.
-
-
Preparation:
-
Dissolve test compound in the pre-saturated octanol phase to a known concentration (
).
-
-
Partitioning:
-
In a glass vial, combine specific ratios of compound-loaded octanol and pre-saturated buffer (e.g., 1:1, 1:2, 2:1).
-
Invert gently (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to ensure complete phase separation.
-
-
Analysis:
-
Sample the octanol phase (
) and the aqueous phase ( ). -
Quantify using HPLC-UV (Peak Area).
-
Calculate
.[2] - .
-
Workflow Visualization
Figure 2: Workflow for the Shake-Flask LogP determination method, emphasizing the critical solvent saturation step.
Polar Surface Area (PSA) & Permeability[3]
The Topological Polar Surface Area (TPSA) is a rapid descriptor for estimating transport properties.[3]
Calculation Logic
For 3-substituted 4-methoxypyridines, TPSA is additive:
Blood-Brain Barrier (BBB) Implications[3]
-
Rule of Thumb: TPSA < 90 Ų is generally required for CNS penetration.
-
Application: The base scaffold (22.1 Ų) is highly permeable.
-
Warning: Introducing a 3-nitro (-NO2) or 3-sulfonamide (-SO2NH2) group can spike TPSA > 80 Ų, potentially compromising BBB penetration despite acceptable LogP.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, 1995. [Link][6]
-
Ertl, P., Rohde, B., & Selzer, P. "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry, 43(20), 3714–3717, 2000.[7] [Link]
-
Leo, A., Hansch, C., & Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 71(6), 525–616, 1971. [Link]
-
PubChem Compound Summary. "4-Methoxypyridine (CID 69278)." National Center for Biotechnology Information, 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Polar Surface Area PSA [molinspiration.com]
- 4. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. optibrium.com [optibrium.com]
Methodological & Application
Selective Reduction of 1-(4-methoxypyridin-3-yl)ethanone to 1-(4-methoxypyridin-3-yl)ethanol via Sodium Borohydride
Application Note: AN-SYN-2026-04
Executive Summary
This protocol details the chemoselective reduction of 1-(4-methoxypyridin-3-yl)ethanone (Substrate) to 1-(4-methoxypyridin-3-yl)ethanol (Product) using Sodium Borohydride (
Reaction Mechanism & Chemical Logic
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition of the hydride ion (
-
Chemoselectivity:
is a mild reducing agent.[2][3] It reduces the ketone without affecting the heteroaromatic pyridine ring or the methoxy ether linkage. -
Electronic Influence: The 4-methoxy group (
) exerts an electron-donating mesomeric effect (+M), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted 3-acetylpyridine. However, remains sufficiently reactive in protic solvents (MeOH/EtOH) to drive conversion to completion.
Mechanism Visualization
Figure 1: Mechanistic flow from ketone substrate to alcohol product, highlighting the critical hydrolysis and neutralization steps.
Experimental Protocol
Reagent Table (Standardized 10g Batch)
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Mmol | Role |
| 1-(4-methoxypyridin-3-yl)ethanone | 151.16 | 1.0 | 10.0 g | 66.15 | Substrate |
| Sodium Borohydride ( | 37.83 | 1.2* | 3.0 g | 79.38 | Reductant |
| Methanol (MeOH) | 32.04 | N/A | 100 mL | N/A | Solvent |
| Acetone | 58.08 | Excess | 10 mL | N/A | Quench |
| Sat. | N/A | N/A | 50 mL | N/A | Hydrolysis |
*Note: Theoretically, 0.25 eq of
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g of the substrate in 80 mL of anhydrous Methanol.
-
Expert Insight: Methanol is preferred over Ethanol for faster reaction rates due to higher polarity, stabilizing the polar transition state.
-
-
Cooling: Place the RBF in an ice-water bath (0 °C). Allow the solution to cool for 10 minutes.
-
Why? The addition of
is exothermic; cooling prevents solvent boil-over and minimizes side reactions.
-
Phase 2: Reduction
-
Addition: Add 3.0 g of
portion-wise over 15–20 minutes.-
Caution: Vigorous hydrogen gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–3 hours.
-
Process Control (IPC): Check conversion via TLC (Eluent: 5% MeOH in DCM) or HPLC.
-
Target: Disappearance of ketone peak.
-
Phase 3: Workup & Isolation (The Critical Step)
-
Quench: Cool the mixture back to 0 °C. Slowly add 10 mL Acetone to consume excess hydride, followed by 50 mL Sat.
. stir for 15 minutes. -
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol/Acetone. An aqueous slurry will remain.
-
pH Adjustment (Crucial):
-
Issue: The pyridine nitrogen may be protonated (
) by the ammonium chloride, making it water-soluble. -
Action: Check pH. Adjust to pH 9–10 using Saturated
or 1N NaOH. -
Validation: Ensure the solution is basic to keep the pyridine in its free-base (organic soluble) form.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
).-
Note: DCM is superior to Ethyl Acetate for extracting polar pyridine alcohols.
-
-
Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous
. -
Concentration: Filter and concentrate in vacuo to yield the crude alcohol.
Process Logic & Troubleshooting (Workup)
The most common failure mode in pyridine synthesis is yield loss during aqueous workup due to pH mismanagement.
Figure 2: Decision tree for aqueous workup. Maintaining basic pH is mandatory for recovery of the pyridine derivative.
Characterization & Quality Control
Expected Analytical Data
-
Appearance: White to off-white solid or viscous oil.
-
NMR (400 MHz,
):-
8.2–8.4 (m, 2H, Pyridine
) -
6.8 (d, 1H, Pyridine
) -
5.1 (q, 1H,
) -
3.9 (s, 3H,
) -
1.5 (d, 3H,
)
-
8.2–8.4 (m, 2H, Pyridine
-
Mass Spectrometry (ESI):
.
Storage
-
Store under inert atmosphere (
) at 2–8 °C. Pyridine alcohols can be hygroscopic.
References
-
General Reduction Protocol: Abdel-Magid, A. F. "Reductions of Ketones."[1][2][3][5][6][7] Common Organic Chemistry.
-
Borohydride Chemistry: "Sodium Borohydride: Reagent Guide." Organic Chemistry Portal.
-
Pyridine Workup Considerations: "Purification of Pyridine Derivatives.
-
Analogous Synthesis (3-acetylpyridine reduction):Organic Syntheses, Coll. Vol. 4, p. 88 (1963); Vol. 33, p. 82 (1953).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. ecochem.com.co [ecochem.com.co]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes and Protocols: Grignard Addition of Methylmagnesium Bromide to 4-Methoxynicotinaldehyde
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a detailed protocol for the nucleophilic addition of methylmagnesium bromide, a common Grignard reagent, to 4-methoxynicotinaldehyde. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development as it yields 1-(4-methoxypyridin-3-yl)ethan-1-ol, a secondary alcohol that can serve as a valuable building block for more complex molecular architectures.
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and methods for its functionalization are continually sought after.[3] However, Grignard reactions involving pyridine derivatives can present unique challenges due to the potential for side reactions and the influence of the nitrogen heteroatom on the reactivity of the aromatic ring.[3][4] This guide offers a comprehensive, field-proven methodology designed to ensure a successful and reproducible synthesis, addressing potential pitfalls and providing insights into the underlying chemical principles.
Reaction Mechanism and Scientific Rationale
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde.[5][6] The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic addition.[7] This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[8][9]
It is crucial to perform the reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will react readily with protic solvents, such as water, which would quench the reagent and reduce the yield.[1][8] The use of an inert atmosphere, typically nitrogen or argon, is also essential to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.[10]
Reaction Scheme:
-
Reactants: 4-methoxynicotinaldehyde and Methylmagnesium Bromide
-
Product: 1-(4-methoxypyridin-3-yl)ethan-1-ol
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Workup: Saturated aqueous ammonium chloride solution
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Methoxynicotinaldehyde | ≥98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | (e.g., Sigma-Aldrich) | Handle under inert atmosphere.[11][12][13][14] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (e.g., EMD Millipore) | Ensure water content is <50 ppm. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | (e.g., Fisher Scientific) | Prepare by dissolving NH₄Cl in deionized water until saturation. |
| Ethyl Acetate | ACS Reagent Grade | (e.g., VWR) | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | (e.g., BDH) | For drying the organic phase. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | (e.g., Airgas) | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Addition funnel, flame-dried
-
Inert gas manifold (Schlenk line)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard addition.
Step-by-Step Procedure
1. Reaction Setup:
-
Under a stream of nitrogen or argon, assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolve 4-methoxynicotinaldehyde (1.0 eq) in anhydrous THF (approximately 0.2 M concentration) in the reaction flask.
2. Grignard Addition:
-
Cool the solution of the aldehyde to 0 °C using an ice-water bath.
-
Slowly add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise to the stirred solution via a syringe through the septum. The addition should be controlled to maintain the reaction temperature below 5 °C. A color change and/or the formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Reaction Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[15] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(4-methoxypyridin-3-yl)ethan-1-ol.
Safety Precautions
-
Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water. [11][12][13][14] Handle this reagent in a chemical fume hood under an inert atmosphere.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[12]
-
Anhydrous ethers such as THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage. [10] Use in a well-ventilated area away from ignition sources.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous ammonium chloride solution slowly and with cooling to control the reaction rate.
Characterization Data
Expected characterization data for the product, 1-(4-methoxypyridin-3-yl)ethan-1-ol:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 8.28 (d, J = 5.6 Hz, 1H), 7.08 (s, 1H), 6.70 (d, J = 5.6 Hz, 1H), 5.01 (q, J = 6.5 Hz, 1H), 3.92 (s, 3H), 1.50 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.8, 150.2, 148.9, 137.5, 107.1, 67.2, 55.4, 23.9.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₁₂NO₂ [M+H]⁺: 154.0863, found 154.0861.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive Grignard reagent due to exposure to air or moisture. | Use a fresh bottle of Grignard reagent or titrate the reagent prior to use. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. |
| Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture after the initial addition. Monitor by TLC. | |
| Formation of side products | The pyridine nitrogen can coordinate with the Grignard reagent, potentially leading to side reactions. | The presence of the methoxy group at the 4-position generally directs the nucleophilic attack to the aldehyde. However, if side products are observed, consider using a different Grignard reagent or exploring alternative synthetic routes. |
| Difficult purification | The product may have similar polarity to starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as crystallization if the product is a solid. |
Conclusion
This application note provides a robust and reliable protocol for the Grignard addition of methylmagnesium bromide to 4-methoxynicotinaldehyde. By adhering to the detailed procedures and safety precautions outlined, researchers can confidently synthesize 1-(4-methoxypyridin-3-yl)ethan-1-ol, a key intermediate for further synthetic transformations in the pursuit of novel chemical entities. The insights into the reaction mechanism and potential challenges are intended to empower scientists to troubleshoot and adapt this methodology for their specific research needs.
References
- Methylmagnesium bromide - SAFETY DATA SHEET. (2012, May 21).
- Methylmagnesium bromide solution - Safety Data Sheet. (2014, October 21).
- Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF - Cole-Parmer. (2004, October 14).
- Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF.
- Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17).
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. (2024, August 15).
- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.
- The Grignard Reaction.
- Grignard Reaction.
- 17.6: Alcohols from Carbonyl Compounds- Grignard Reagents - Chemistry LibreTexts. (2023, January 14).
- How is secondary alcohol produced from ester and grignard reagent? - Quora. (2016, May 17).
- Grignard Reagent Reaction Mechanism - YouTube. (2018, May 04).
- Grignard Reagents.
- Using the Grignard Reaction to Make Alcohols - YouTube. (2014, March 03).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. quora.com [quora.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. westliberty.edu [westliberty.edu]
- 13. chemos.de [chemos.de]
- 14. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 1-(4-Methoxypyridin-3-yl)ethanol in Fragment-Based Kinase Inhibitor Design
Executive Summary
This guide details the application of 1-(4-Methoxypyridin-3-yl)ethanol (referred to herein as Fragment A ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Due to its low molecular weight (<200 Da), favorable physicochemical profile, and specific pharmacophore features (hinge-binding nitrogen and distinct growth vectors), Fragment A serves as an ideal "seed" for developing Type I and Type I½ kinase inhibitors. This document provides validated protocols for its synthesis, biophysical screening via Surface Plasmon Resonance (SPR), and structural strategies for hit-to-lead optimization.
Fragment Profile & Cheminformatics
Before experimental application, the fragment's suitability for FBDD is validated against the "Rule of Three" (Ro3).
| Property | Value | Ro3 Compliance | Significance |
| Molecular Weight | 153.18 Da | Yes (<300) | High ligand efficiency (LE) potential. |
| cLogP | ~0.8 - 1.1 | Yes (<3) | Good solubility for high-concentration screening. |
| H-Bond Donors | 1 (OH) | Yes (<3) | Interaction with catalytic residues (e.g., Lys/Asp). |
| H-Bond Acceptors | 3 (N, O, O) | Yes (<3) | Pyridine N is a critical hinge binder. |
| TPSA | ~42 Ų | Yes (<60) | Excellent membrane permeability potential. |
| Rotatable Bonds | 2 | Yes (<3) | Low entropic penalty upon binding. |
Pharmacophore Analysis:
-
Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region (e.g., Met, Leu residues).
-
4-Methoxy Group: Provides a hydrophobic contact, often positioning near the "Gatekeeper" residue, displacing high-energy water molecules.
-
Ethanol Side Chain: Contains a chiral center and a hydroxyl group. This serves as a solubility handle and a growth vector to extend into the ribose-binding pocket or solvent front.
Synthetic Protocol: Preparation of Fragment A
While commercially available, in-house synthesis allows for the introduction of isotopic labels or immediate chiral resolution.
Reaction Scheme
Precursors: 4-Methoxynicotinaldehyde + Methylmagnesium Bromide (MeMgBr) Mechanism: Nucleophilic addition to carbonyl.
Step-by-Step Procedure
Materials:
-
4-Methoxynicotinaldehyde (1.0 eq)
-
Methylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
-
Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 4-Methoxynicotinaldehyde (2.0 g, 14.6 mmol) and dissolve in anhydrous THF (40 mL). Cool the solution to 0°C using an ice bath. -
Addition: Add MeMgBr (5.8 mL, 17.5 mmol) dropwise via syringe over 15 minutes. The solution may turn slightly yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (5% MeOH in DCM).
-
Quench: Cool back to 0°C. Slowly quench with saturated
(20 mL). Caution: Exothermic. -
Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient). -
Yield: Expect 1.8 – 2.0 g (80-90%) of racemic 1-(4-Methoxypyridin-3-yl)ethanol as a colorless oil or low-melting solid.
Chiral Resolution (Critical for Kinases)
Kinase active sites are chiral environments. Testing the racemate is acceptable for initial screening, but hit validation requires enantiomers.
-
Method: Chiral HPLC using a Chiralpak AD-H column.
-
Mobile Phase: n-Hexane/Isopropanol (90:10).
-
Outcome: Isolate (R)- and (S)- enantiomers. Assign absolute configuration via X-ray crystallography or comparison of optical rotation.
Biophysical Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is the preferred method for fragment screening due to its sensitivity to low-affinity interactions (
Assay Setup (Biacore/Sierra Systems)
Buffer Composition:
-
20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP.
-
DMSO: Exactly 2% (v/v) to match ligand stocks.
Immobilization:
-
Ligand: Biotinylated Kinase Domain (e.g., Biotin-p38
or Biotin-EGFR). -
Chip: Streptavidin (SA) Sensor Chip.
-
Density: Target high density (~3000-5000 RU) to detect small fragments.
Screening Workflow
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
Injection: Inject Fragment A at a concentration series (e.g., 500
M down to 15 M, 2-fold dilution).-
Contact Time: 30 seconds (fast on-rate expected).
-
Dissociation Time: 60 seconds (fast off-rate expected).
-
-
Analysis:
-
Reference subtract (Flow cell 2 – Flow cell 1).
-
Fit data to a 1:1 Steady State Affinity model .
-
Criteria: Square-wave binding shape (fast kinetics) and
within theoretical limits based on MW ratio.
-
Structural Biology & Optimization Strategy
Understanding the binding mode is prerequisite to "growing" the fragment into a lead compound.
Binding Hypothesis (Hinge Region)
-
Anchor: The pyridine Nitrogen forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Met109 in p38 MAP kinase).
-
Orientation: The 4-Methoxy group typically points inward toward the hydrophobic back-pocket (Gatekeeper), while the ethanol group points outward toward the solvent or the ribose pocket.
Fragment Growing Vectors
Once binding is confirmed (crystallography or NMR), use the ethanol handle for elaboration:
-
Vector 1 (Hydroxyl Etherification): React OH with alkyl halides to reach the Ribose pocket.
-
Vector 2 (Oxidation/Amination): Oxidize OH to Ketone
Reductive Amination. This introduces a nitrogen that can salt-bridge with the catalytic Aspartate (DFG motif).
Visualization of Workflows
Figure 1: Fragment Optimization Cycle
This diagram illustrates the iterative process of using Fragment A, from synthesis to structural elaboration.
Caption: Figure 1. The iterative FBDD workflow for 1-(4-Methoxypyridin-3-yl)ethanol, moving from synthesis to structural validation and lead optimization.
Figure 2: Kinase Binding Interaction Mode
This diagram conceptualizes the molecular interactions between the fragment and the kinase active site.
Caption: Figure 2. Interaction map showing the Pyridine N (Hinge binder), 4-OMe (Hydrophobic anchor), and Ethanol tail (Solvent vector).
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. [Link]
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][2] Nature Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2023). "1-(4-Methoxypyridin-3-yl)ethanol." National Center for Biotechnology Information. [Link]
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of 3-Acetyl-4-Methoxypyridine Reduction
Case ID: PYR-RED-034
Subject: Yield Improvement & Troubleshooting for Ketone-to-Alcohol Reduction
Applicable Molecule: 3-acetyl-4-methoxypyridine
Executive Summary
This guide addresses yield optimization for the reduction of 3-acetyl-4-methoxypyridine . While the reduction of acetylpyridines is chemically straightforward, the 4-methoxy substituent introduces specific steric and electronic challenges. Furthermore, the high water solubility of the resulting pyridyl alcohol often leads to significant product loss during standard aqueous workups, falsely appearing as "low reaction yield."
This support module is divided into three sections:
-
Standard Protocol Optimization: The
route with enhanced isolation techniques. -
Troubleshooting Matrix: A decision tree for common failure modes.
-
Advanced Asymmetric Protocol: For enantioselective requirements.
Module 1: Standard Chemical Reduction ( )
The Challenge: Sterics & Solubility
The 4-methoxy group forces the 3-acetyl group out of planarity, potentially slowing nucleophilic attack. More critically, the product 1-(4-methoxypyridin-3-yl)ethanol is amphiphilic. Standard diethyl ether/water extractions often result in yields <50% because the product remains in the aqueous phase.
Optimized Protocol
-
Reagents: Sodium Borohydride (
), Methanol (anhydrous preferred), Cerium(III) Chloride Heptahydrate (Optional/Luche). -
Solvent System: Methanol (MeOH) is superior to Ethanol (EtOH) due to faster kinetics, though it requires careful quenching.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 1.0 eq of substrate in MeOH (0.5 M concentration). Cool to | Low temp prevents potential ether cleavage or over-reduction, though rare with |
| 2. Addition | Add | Critical: Rapid addition causes vigorous |
| 3. Monitoring | Stir at | If conversion is <90% after 2h, proceed to Luche Modification (see below). |
| 4. Quench | Add Saturated | Destroys excess hydride. Acetone forms isopropanol (benign). |
| 5. Isolation (Crucial) | DO NOT use Ether. Evaporate MeOH first. Add minimal water. Saturate aqueous layer with solid | Yield Critical Step: The "Salting Out" effect forces the pyridine derivative into the organic layer. The alcohol cosolvent improves recovery of polar species. |
The Luche Modification (For Sluggish Reactions)
If the 4-methoxy steric bulk prevents full conversion:
-
Add: 1.0 eq of
to the methanol solution before adding . -
Mechanism: Cerium coordinates with the carbonyl oxygen, increasing electrophilicity and overcoming steric hindrance from the ortho-methoxy group [1].
Module 2: Troubleshooting & Diagnostics
Use the following logic flow to diagnose yield issues.
Diagnostic Flowchart[1][2]
Figure 1: Decision matrix for diagnosing yield loss in pyridine reduction.
FAQ: Common Failure Modes
Q: The reaction turns yellow/brown, and yield is low. What happened? A: Pyridines are electron-rich. If you used strong acid during the workup or allowed the temperature to spike, you may have initiated polymerization or pinacol coupling.
-
Fix: Keep reaction
. Ensure quench pH is near neutral (pH 7-8). Do not use strong mineral acids ( ) for quenching as this protonates the pyridine, trapping it in the water layer.
Q: I see full conversion on TLC, but I recover nothing after extraction. A: This is the "Water Trap." Your product is in the aqueous waste.
-
Fix: Take your aqueous waste, saturate it with
until solid salt precipitates, and re-extract with Chloroform/Isopropanol (3:1). You will likely recover the missing 40-50% yield.
Q: Can I use Catalytic Hydrogenation (
-
Recommendation: Stick to hydride reagents (
) or Transfer Hydrogenation for this specific scaffold.
Module 3: Advanced Asymmetric Protocol (Chiral)
For drug development, the enantiomer (R) or (S) is often required. Standard
Recommended Method: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM or EtOAc (No water)
Protocol Summary:
-
Mix Substrate (1.0 eq) and Catalyst (1 mol%) in DCM.
-
Add
mixture slowly. -
Stir at RT for 12-24h.
-
Advantage: The reaction is homogeneous, and the workup avoids the massive water solubility issues of the
method since the hydrogen source is organic-soluble [2].
References
-
Luche Reduction Mechanism & Application
-
Pyridine Reduction Precedents
-
Sato, N. (2000). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[4] (Describes lithiation and subsequent borohydride reduction of 4-methoxypyridine derivatives).
-
-
General Borohydride Reduction of Heterocycles
- TCI Chemicals. Luche Reduction Protocol and Reagents.
Sources
Technical Support Center: Overcoming Steric Hindrance in 3,4-Disubstituted Pyridine Synthesis
Topic: Strategies for synthesizing and functionalizing 3,4-disubstituted pyridines. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Version: 2.1 (Current as of 2026).
The Core Challenge: The "Orthogonal" Trap
Synthesizing 3,4-disubstituted pyridines presents a unique "orthogonal" problem where electronic bias and steric hindrance work against each other.
-
Electronic Bias: The pyridine nitrogen creates an electron-deficient ring.[1][2] Electrophilic Aromatic Substitution (EAS) is sluggish and favors the C3 position, but introducing a substituent at C4 via EAS is nearly impossible without strong activation. Conversely, nucleophilic attack favors C2/C6.[2]
-
Steric Clash: The C3 and C4 positions are adjacent (ortho). Installing a group at C4 when C3 is already substituted (or vice versa) creates significant steric strain.
-
The "DoM" Paradox: Directed Ortho Metalation (DoM) is the standard solution, but a Directing Group (DG) at C3 will often direct lithiation to C2 (the "kinetic" site between the DG and the Nitrogen) rather than C4 (the "thermodynamic" but sterically crowded site).
This guide provides three validated workflows to break this deadlock.
Module 1: The Metalation Maze (DoM & Halogen Dance)
Objective: Selectively metalate C4 using a C3 substituent, avoiding the kinetically favored C2 position.
Protocol A: The "Blocked" DoM Strategy
If your C3 substituent is a strong Directing Group (DG) like a carbamate (-OCONEt2) or amide, standard lithiation (LDA/THF/-78°C) will attack C2. To hit C4, you must block C2 or manipulate thermodynamics.
-
Step 1: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. The steric bulk of TMP prevents attack at the crowded C2 position (between the DG and Ring Nitrogen), forcing deprotonation at C4.
-
Step 2: Equilibration. If C2 lithiation occurs, warming the reaction slightly (to -40°C) can favor the thermodynamic C4-lithio species due to chelation stability, provided the DG allows it.
Protocol B: The Halogen Dance (LHD)
When you have a halogen at C3 (e.g., 3-bromopyridine) and need to functionalize C4.
-
Mechanism:
-
Kinetic Lithiation: LDA attacks C2 (most acidic proton adjacent to N).
-
The "Dance": The C2-lithio species is unstable. The halogen migrates from C3 to C2, and the lithium moves to C4 (or C3, depending on the specific dance).
-
Result: You generate a 3-lithio-4-halopyridine or 4-lithio-3-halopyridine intermediate that can be trapped with an electrophile.[3][4]
-
Critical Insight: The Halogen Dance is thermodynamically driven.[5][6] It allows you to place a substituent at C4 by "moving" the halogen out of the way or using the halogen to stabilize the adjacent metal.
Protocol C: The Sodium Breakthrough (n-Butylsodium)
Recent Advancement: Standard organolithiums favor C2 addition or C2 metalation. A 2025 study demonstrated that n-butylsodium (n-BuNa) overrides this.[6]
-
Why: Sodium is less covalent and more ionic. The coordination to the ring nitrogen is weaker than Lithium.
-
Result: n-BuNa selectively deprotonates C4 (the most acidic proton pKa wise, ignoring N-coordination effects) even in the presence of sensitive groups.
Visualizing the Pathway
Caption: The Halogen Dance mechanism allowing functionalization of the C4 position starting from C3-halopyridines.
Module 2: Cross-Coupling in "Tight Spaces"
Objective: Perform Suzuki-Miyaura or Negishi coupling at C4 when C3 is substituted.
The Problem:
-
Slow Oxidative Addition: The C3 substituent blocks the Pd catalyst from approaching the C4-Halogen bond.
-
Catalyst Death: Pyridine nitrogens can displace ligands on Palladium, forming inactive Pd(Py)2L2 complexes.
The Solution: Ligand Selection You must use bulky, electron-rich ligands that (a) facilitate oxidative addition and (b) prevent N-coordination.
Recommended Ligand/Catalyst Systems
| Ligand / Catalyst | Class | Best For... | Protocol Notes |
| SPhos / XPhos | Buchwald Biaryl Phosphines | General steric hindrance. | High catalyst loading (2-5 mol%) may be needed. Use K3PO4 as base. |
| Pd-PEPPSI-IPr | NHC-Palladium | Extreme steric hindrance (tetra-ortho substituted). | Excellent stability in air. Prevents Pyridine N-coordination effectively. |
| P(t-Bu)3 | Bulky Alkyl Phosphine | Very electron-deficient pyridines. | Pyrophoric. Handle in glovebox. Highly active for C-Cl bonds. |
| A-taPhos | Dialkylbiaryl Phosphine | "Challenging" N-heterocycles. | Superior for preventing catalyst deactivation by the basic Nitrogen. |
Troubleshooting Guide: Cross-Coupling
Q: My reaction stalls at 50% conversion.
-
Cause: Catalyst deactivation by the pyridine product (product inhibition).
-
Fix: Switch to Pd-PEPPSI-IPr or add CuI (copper iodide) as a co-catalyst to scavenge the pyridine nitrogen (though this can sometimes interfere, it's worth a screen). Alternatively, use a solvent that solvates the pyridine well (e.g., n-Butanol or Dioxane/Water mixes).
Q: I see homocoupling of my boronic acid.
-
Cause: Oxidative addition is too slow due to steric bulk at C4.
-
Fix: Slow addition of the boronic acid (syringe pump) or switch to a MIDA boronate (slow release) to keep the concentration of nucleophile low relative to the catalyst.
Module 3: Electronic Workarounds (N-Oxides & Minisci)
Objective: Bypass the need for metalation by activating the ring.
Strategy A: N-Oxide Activation
Oxidizing the nitrogen (using mCPBA) creates a dipole that activates C2 and C4.
-
Nitration: 3-Methylpyridine N-oxide can be nitrated at C4 much easier than the free base.
-
Chlorination: Treatment with POCl3 converts the N-oxide to a 2- or 4-chloropyridine (often a mixture, but separable).
-
Deoxygenation: Post-functionalization, remove the N-oxide using PCl3 or Zn/AcOH.
Strategy B: Radical Minisci Reaction
Radical alkylation is less sensitive to sterics than Pd-coupling.
-
Reagents: Carboxylic acids + Silver salt + Persulfate.
-
Selectivity: Inherently C2 selective.[1]
-
The Trick: If you have a substituent at C3, the Minisci reaction will favor C2. However , if you block C2 (e.g., with a temporary halogen or if your starting material is 2,3-disubstituted), the radical will attack C4 with high efficiency.
FAQs: Real-World Troubleshooting
Q: I tried to lithiate 3-fluoropyridine with LDA to hit C4, but I got a mess.
-
Diagnosis: You likely triggered the formation of 3,4-pyridyne (benzyne analog). The C4 proton is acidic, but the adjacent Fluorine is a good leaving group. Elimination occurs, forming a reactive alkyne that polymerizes.
-
Solution: Do not use simple lithiation on 3-fluoro/3-chloro pyridines unless you trap in situ or use the "Halogen Dance" conditions (low temp, specific electrophiles). Consider using Magnesiation (iPrMgCl[7]·LiCl) which is softer and less prone to elimination.
Q: My Suzuki coupling works on the phenyl analog but fails on the pyridine.
-
Diagnosis: This is the "Nitrogen Effect." The pyridine nitrogen is coordinating your Palladium.
-
Solution: Use Pd(OAc)2 with SPhos (1:2 ratio). If that fails, try acidic conditions (unusual for Suzuki, but protonating the pyridine N can prevent catalyst poisoning) – though this requires specialized cationic Pd catalysts.
Q: How do I separate the 3,4-isomer from the 2,3-isomer?
-
Tip: Pyridine isomers often have vastly different pKa values.
-
Method: Careful pH adjustment during extraction. 3,4-disubstituted pyridines are often more basic than 2,3-disubstituted ones (due to less steric inhibition of resonance or inductive effects). Titrate your aqueous layer to pH ~4-5; one isomer may remain in the water while the other extracts into DCM.
Decision Tree: Choosing Your Pathway
Caption: Workflow for selecting the optimal synthetic strategy based on the C3 substituent.
References
-
Directed Ortho Metalation (DoM)
-
Schlosser, M. (2005).[4][8] "The 3,4-functionalization of pyridines: A test case for the halogen dance." Angewandte Chemie International Edition. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link
-
-
n-Butylsodium Advancement
-
Cross-Coupling Ligands
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides." Accounts of Chemical Research. Link
-
Organ, M. G., et al. (2009).[9] "Pd-PEPPSI-IPr: A highly active and selective catalyst for the Suzuki-Miyaura cross-coupling of sterically hindered substrates." Chemistry – A European Journal. Link
-
-
Minisci & Radical Chemistry
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Distinguishing 3-Substituted vs 4-Substituted Pyridine Ethanol Isomers
Executive Summary
In medicinal chemistry and fragment-based drug design, the distinction between 2-(pyridin-3-yl)ethanol (3-substituted) and 2-(pyridin-4-yl)ethanol (4-substituted) is critical.[1][2] While these isomers share identical molecular weights (
This guide provides a definitive technical framework for distinguishing these isomers, prioritizing
Structural & Theoretical Basis
The fundamental difference lies in the symmetry of the pyridine ring.
-
4-Substituted (Para-like): Possesses a
axis of rotation passing through the Nitrogen (N1) and Carbon-4 (C4).[1][2] This renders the protons at C2/C6 equivalent and C3/C5 equivalent. -
3-Substituted (Meta-like): Lacks this symmetry.[1][2] The nitrogen atom exerts a unique electronic influence on every carbon position, making all four ring protons magnetically non-equivalent.
Visual Logic: Isomer Identification Workflow
The following decision tree outlines the logical flow for confirming the isomer identity.
Figure 1: Logical workflow for distinguishing pyridine isomers based on spectral symmetry.
Primary Identification: NMR Spectroscopy
NMR is the gold standard for this analysis.[1][2] The coupling constants (Comparative Spectral Data (in
)
| Feature | 3-Substituted (3-Pyridineethanol) | 4-Substituted (4-Pyridineethanol) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Signals | 4 Distinct Peaks (1H each) | 2 Distinct Peaks (2H each) |
| H2 Position | Singlet (broad/fine splitting) at ~8.4-8.5 ppm | Part of AA'BB' system (Equiv to H6) |
| Splitting Pattern | Complex: | Simple: Two doublets (approx) |
| Coupling ( |
Detailed Analysis of the 3-Substituted Pattern
The 3-substituted isomer displays a characteristic "staircase" of shifts due to the varying distance from the electronegative nitrogen:
-
H2 (
ppm): Appears as a singlet (or doublet with very small ).[1][2] It is flanked by the N and the alkyl group, making it the most deshielded. -
H6 (
ppm): Appears as a doublet ( ).[1][2] Adjacent to N, but lacks the alkyl group's immediate proximity. -
H4 (
ppm): Appears as a doublet ( ).[1][2] Para to the Nitrogen? No, in 3-sub, H4 is adjacent to the substituent and H5. -
H5 (
ppm): Appears as a doublet of doublets (dd).[1][2] It couples to H4 ( ) and H6 ( ).[1][2]
Detailed Analysis of the 4-Substituted Pattern
The 4-substituted isomer is defined by equivalence:
-
H2 & H6 (
ppm): Equivalent. Appear as a strong doublet ( ).[1][2] Deshielded by the adjacent Nitrogen.[2] -
H3 & H5 (
ppm): Equivalent. Appear as a doublet ( ).[1][2] Upfield due to distance from Nitrogen.[2]
Expert Insight: In lower-field NMR (300 MHz), the 4-substituted pattern often looks like two clean doublets.[1][2] However, at higher fields (600 MHz+), second-order effects (AA'XX') may become visible, showing "roofing" effects pointing toward each other.[1]
Secondary Validation Methods
A.
NMR Spectroscopy
Carbon NMR provides a simple "peak counting" validation.[1][2]
-
3-Substituted: Expect 5 aromatic signals . (C2, C3, C4, C5, C6 are all unique).
-
4-Substituted: Expect 3 aromatic signals . (C2=C6, C3=C5, and C4 is unique).
B. IR Spectroscopy (Out-of-Plane Bending)
While less specific than NMR, IR can provide quick confirmation of the substitution pattern based on C-H out-of-plane (OOP) bending vibrations.[1][2]
-
3-Substituted: Two bands typically observed in the 690–720 cm
and 780–820 cm regions (similar to meta-substituted benzene).[1][2] -
4-Substituted: A single strong band typically observed in the 800–820 cm
region (similar to para-substituted benzene).[1][2]
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Solvent:
is preferred for resolution.[1][2] should be used if the sample is a salt (e.g., hydrochloride).[1][2] -
Concentration: 10 mg of sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (SW 12-14 ppm, d1 2s, ns 16).
-
Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis) which can broaden the crucial splitting patterns.
Protocol 2: HPLC Separation Method
Separating these isomers is challenging due to their similar polarity.[2] A method utilizing pH control is required to exploit subtle basicity differences.[2]
-
Column: C18 Base-Deactivated Silica (e.g., Agilent Zorbax Eclipse XDB-C18),
.[1] -
Mobile Phase A:
Ammonium Formate buffer, pH 9.0 (High pH suppresses protonation, improving peak shape for basic pyridines).[1] -
Gradient: 5% B to 30% B over 15 minutes.
-
Detection: UV at 254 nm.[2]
-
Expected Result: 4-substituted pyridines are generally more basic (
) than 3-substituted ( ).[1][2] On a high-pH RP method, the 4-isomer often elutes slightly later due to the alkyl group's electron-donating effect in the para position stabilizing the neutral form less effectively than the meta position? Correction: At pH 9, both are neutral. Separation relies on hydrophobicity.[2] The 4-isomer is more symmetric and often packs better/interacts differently.[2] Experimental validation is required for elution order, but resolution is achievable.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR splitting patterns).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 3456 (3-pyridineethanol) and SDBS No. 1289 (4-pyridineethanol).[1][2] [Link][1][2]
-
PubChem. (2025).[1][2][4] 2-(Pyridin-3-yl)ethanol Compound Summary. National Library of Medicine.[2][5] [Link][1][2]
-
PubChem. (2025).[1][2][4] 2-(Pyridin-4-yl)ethanol Compound Summary. National Library of Medicine.[2][5] [Link][1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for pyridine coupling constants).
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methoxypyridine Alcohols
A Senior Application Scientist's Perspective on Elucidating Isomeric Structures
For researchers and drug development professionals, the precise structural elucidation of pyridine derivatives is a critical step in understanding their biological activity and metabolic fate. Among these, methoxypyridine alcohols, a class of compounds with significant potential in medicinal chemistry, present a unique analytical challenge due to the subtle yet impactful influence of isomeric variations on their chemical properties. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful lens through which to examine these differences. However, the interpretation of their fragmentation patterns requires a nuanced understanding of the interplay between substituent positions and the ionization technique employed.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of methoxypyridine alcohol isomers. Moving beyond a simple catalog of fragments, we will explore the underlying mechanistic principles that govern their dissociation in the gas phase under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. By understanding the "why" behind the fragmentation, researchers can more confidently identify and differentiate these closely related isomers.
The Decisive Impact of Ionization Technique
The choice of ionization method is paramount in mass spectrometry, as it dictates the initial energy imparted to the analyte and, consequently, the extent of fragmentation. Electron Ionization (EI) is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generally produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.[2]
Electron Ionization (EI-MS): Unveiling the Structural Skeleton
The primary fragmentation events for alcohols in EI-MS are α-cleavage and dehydration (loss of water).[3] For a generic methoxypyridine alcohol, the following pathways are anticipated:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group. This is often a dominant fragmentation pathway for primary alcohols, leading to the formation of a resonance-stabilized oxonium ion. For a (methoxypyridin-yl)methanol, this would result in the loss of a hydrogen radical to form a pyridyl-carboxaldehyde-like cation, or the loss of the pyridyl ring to form a CH₂OH⁺ ion (m/z 31).
-
Loss of the Hydroxymethyl Group: Cleavage of the bond between the pyridine ring and the hydroxymethyl group would result in a methoxypyridinyl cation.
-
Loss of a Methyl Radical from the Methoxy Group: This would lead to a fragment with a mass of [M-15]⁺.
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: This is another common fragmentation for methoxy-substituted aromatic compounds, resulting in a [M-30]⁺ fragment.
-
Ring Cleavage: The pyridine ring itself can undergo fragmentation, often initiated by the loss of HCN (27 u) or other small neutral molecules.
The relative abundance of these fragment ions will be highly dependent on the positions of the methoxy and hydroxymethyl substituents. For instance, the proximity of the two groups could facilitate specific rearrangement reactions, leading to unique fragmentation patterns for each isomer.
Electrospray Ionization (ESI-MS/MS): A Softer Touch for Targeted Fragmentation
In contrast to the extensive fragmentation seen in EI-MS, ESI typically produces a prominent protonated molecule, [M+H]⁺. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
For methoxypyridine alcohols, the protonation is most likely to occur at the basic nitrogen atom of the pyridine ring. The subsequent fragmentation in MS/MS will be driven by the stability of the resulting fragment ions and neutral losses. Based on predicted data from PubChem for several isomers, we can anticipate the following key fragmentation pathways for protonated methoxypyridine alcohols[4][5][6]:
-
Loss of Water ([M+H-H₂O]⁺): The loss of a molecule of water (18 Da) from the protonated molecule is a very common fragmentation pathway for alcohols in ESI-MS/MS. This results in the formation of a stable pyridyl-methyl cation. For a compound with the molecular formula C₇H₉NO₂, the [M+H]⁺ ion would be at m/z 140, and the [M+H-H₂O]⁺ ion would be at m/z 122.[4][5][6]
-
Loss of Methanol ([M+H-CH₃OH]⁺): The loss of a molecule of methanol (32 Da) is another plausible fragmentation pathway.
-
Loss of Formaldehyde ([M+H-CH₂O]⁺): Similar to EI, the loss of formaldehyde (30 Da) from the methoxy group can occur.
The relative ease of these losses will be influenced by the isomeric structure, providing a basis for differentiation.
Comparative Fragmentation Data
While a comprehensive experimental dataset is not available, we can compile predicted and known fragmentation data to illustrate the expected differences between isomers.
Table 1: Predicted Key ESI-MS/MS Fragments for Methoxypyridine Alcohol Isomers (C₇H₉NO₂)[4][5][6]
| Compound | [M+H]⁺ (m/z) | [M+H-H₂O]⁺ (m/z) | Other Predicted Adducts (m/z) |
| (2-methoxypyridin-3-yl)methanol | 140.0706 | 122.0606 | [M+Na]⁺: 162.0525, [M+NH₄]⁺: 157.0971 |
| (6-methoxypyridin-2-yl)methanol | 140.0706 | 122.0606 | [M+Na]⁺: 162.0525, [M+NH₄]⁺: 157.0971 |
| (4-methoxypyridin-3-yl)methanol | 140.0706 | 122.0606 | [M+Na]⁺: 162.0525, [M+NH₄]⁺: 157.0971 |
Data sourced from PubChem predictions.[4][5][6]
Table 2: Key EI-MS Fragments for 2-Methoxypyridine (a related structure)[3]
| m/z | Relative Intensity | Possible Fragment |
| 109 | 100 | Molecular Ion [M]⁺ |
| 80 | 80 | [M-CHO]⁺ |
| 78 | 65 | [M-CH₃O]⁺ |
| 52 | 50 | Ring Fragment |
Data sourced from the NIST WebBook.[3]
Experimental Protocols
To generate the data necessary for a robust comparison of methoxypyridine alcohol isomers, the following experimental workflows are recommended:
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve the purified methoxypyridine alcohol isomer in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column). Use a temperature program that allows for the separation of the isomer from any impurities. A typical program might be: start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The GC is coupled to a mass spectrometer operating in EI mode. Set the electron energy to 70 eV. Acquire mass spectra over a range of m/z 30-200.
-
Data Analysis: Identify the chromatographic peak corresponding to the methoxypyridine alcohol and extract the corresponding mass spectrum. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the methoxypyridine alcohol isomer (approximately 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. Operate the ESI source in positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion. Fragment the precursor ion using collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen) at varying collision energies to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions, such as the loss of water.
Visualizing Fragmentation Pathways
To better understand the fragmentation processes, we can use diagrams to represent the logical flow of bond cleavages.
Sources
- 1. (4-methoxypyridin-3-yl)methanol - C7H9NO2 | CSSB00000694292 [chem-space.com]
- 2. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 3. Pyridine, 2-methoxy- [webbook.nist.gov]
- 4. PubChemLite - (6-methoxypyridin-2-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - (2-methoxypyridin-3-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - (4-methoxypyridin-3-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]
HPLC retention time comparison of pyridine ethanol derivatives
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, Medicinal Chemists Status: Validated Methodologies[1]
Executive Summary: The "Basic" Challenge
The separation of pyridine ethanol isomers—specifically 2-pyridineethanol (2-PE) , 3-pyridineethanol (3-PE) , and 4-pyridineethanol (4-PE) —presents a classic chromatographic challenge.[1] These compounds possess a basic nitrogen atom (pKa ~5.2–6.0) that interacts aggressively with residual silanols on silica-based columns, leading to severe peak tailing and variable retention times (
This guide compares three distinct separation strategies: High-pH Reversed-Phase (RP) , Low-pH RP , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
Key Finding: While traditional acidic RP-HPLC often yields poor peak symmetry (
Chemical Basis of Separation
To control retention, one must control the ionization state of the pyridine ring.
-
The Analyte: Pyridine ethanols are weak bases.
-
The Isomer Effect:
-
2-PE: Capable of intramolecular hydrogen bonding between the ethanol -OH and the ring nitrogen. This often reduces its effective basicity and increases hydrophobicity relative to isomers.
-
3-PE & 4-PE: Cannot form intramolecular bonds; typically more accessible for intermolecular interactions.[1]
-
Mechanism Visualization
The following diagram illustrates the competing interactions determining retention and peak shape.
Figure 1: Mechanistic pathways.[1] High pH strategies neutralize the analyte, eliminating the ionic attraction to silanols and forcing hydrophobic interaction.
Comparative Analysis of Methodologies
Method A: High-pH Reversed-Phase (Recommended)
Modern hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini) are stable up to pH 12.[1] At pH 10, pyridine ethanols are neutral.[1]
-
Retention Behavior: Strongest retention.
-
Elution Order: typically 2-PE < 3-PE < 4-PE (driven by accessible hydrophobic surface area).[1]
-
Pros: Sharp peaks (
), MS compatible (using volatile buffers). -
Cons: Requires specific high-pH stable columns.[1]
Method B: Low-pH Reversed-Phase (Traditional)
Using TFA or Formic Acid (pH ~2.5).[1]
-
Retention Behavior: Weak retention (analytes are ionized
). -
Peak Shape: Often suffers from tailing unless ion-pairing agents (e.g., Hexanesulfonate) are added.[1]
-
Pros: Standard columns can be used.
-
Cons: Dewetting risk; poor resolution of polar isomers.
Method C: HILIC (Orthogonal)
Using bare silica or amide phases with high organic content.
-
Retention Behavior: Retains the polar protonated species.
-
Elution Order: Reverse of RP (Hydrophobic 2-PE elutes first or varies by specific interactions).[1]
-
Pros: High sensitivity for MS (high organic mobile phase).
-
Cons: Long equilibration times; sensitive to sample diluent (must be organic).
Representative Performance Data
The following table summarizes expected performance metrics based on comparative application studies.
| Parameter | High-pH RP (pH 10) | Low-pH RP (pH 2.5) | HILIC (Amide) |
| Column Type | Hybrid C18 (e.g., XBridge BEH) | Standard C18 | Amide / Bare Silica |
| Mobile Phase | 10mM NH₄HCO₃ / ACN | 0.1% Formic Acid / ACN | 10mM NH₄OAc / ACN (90%) |
| Retention ( | High (3.0 – 8.[1]0) | Low (< 1.5) | Moderate (2.0 – 5.0) |
| Tailing Factor ( | 1.0 – 1.2 (Excellent) | 1.5 – 2.5 (Poor) | 1.1 – 1.3 (Good) |
| Resolution ( | > 2.0 for all isomers | < 1.5 (Co-elution risk) | > 1.8 |
| Elution Order | 2-PE | Co-elution likely | 4-PE |
Note: 2-PE often elutes earlier in RP modes because the intramolecular H-bond (N...HO) creates a "pseudo-ring" that reduces the effective surface area available for hydrophobic binding compared to the linear extension of 4-PE.[1]
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" High-pH Method
Best for: Impurity profiling, quantitative assay.[1]
-
System Preparation: Flush system with water to remove any previous acid traces.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Phenomenex Gemini NX-C18 or Waters XBridge BEH C18 (
mm, 3.5 µm).[1] -
Gradient:
-
Detection: UV @ 254 nm (Pyridine
transition). -
Temperature: 35°C (Improves mass transfer).
Protocol 2: HILIC Method (MS-Compatible)
Best for: Trace analysis, LC-MS/MS.[1]
-
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Column: Waters XBridge Amide or Tosoh TSKgel Amide-80.
-
Isocratic: 90% B / 10% A (Effective salt conc: 20 mM).
-
Sample Diluent: CRITICAL: Sample must be dissolved in 90:10 ACN:Water. Aqueous diluents will cause peak distortion.
Method Selection Decision Tree
Use this logic flow to select the correct method for your specific constraints.
Figure 2: Strategic decision matrix for method development.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Silanol interaction (Low pH) | Switch to High pH (pH 10) or add 5mM Triethylamine (TEA) if using Low pH.[1] |
| Rt Drift | pH instability | Pyridine retention is highly pH-sensitive near pKa (5.2).[1] Buffer capacity must be high. Use 10-20mM buffers, not 0.1% additives. |
| Split Peaks | Wrong Diluent | In HILIC, injecting water-rich samples causes "breakthrough."[1] Match sample solvent to mobile phase. |
| Carryover | Adsorption to injector | Pyridines stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
Helix Chromatography. (2025).[4] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from
-
Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC? Retrieved from [1]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [1]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][6] Retrieved from [1]
-
National Institutes of Health (NIH). PubChem Compound Summary: 4-Pyridineethanol.[1] Retrieved from [1]
Sources
Comparative Analysis of Hydroxyl and Methoxy Substituents in Pyridine Scaffolds: An FTIR-Centric Guide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Vibrational Spectroscopy (FTIR) of Pyridine Derivatives
Executive Summary: The Structural Identity Challenge
In drug discovery, the pyridine ring is a privileged scaffold. However, distinguishing between hydroxyl (-OH) and methoxy (-OCH₃) substituents on this ring is not merely a matter of identifying an oxygen atom. It is a question of tautomeric identity .
While methoxy groups are structurally "fixed," hydroxyl groups at the 2- and 4-positions of pyridine undergo a lactam-lactim tautomerization, predominantly existing as pyridones (cyclic amides) in the solid state. Standard spectral libraries often mislabel these as "hydroxypyridines," leading to critical errors in Structure-Activity Relationship (SAR) modeling.
This guide compares High-Resolution FTIR against alternative analytical methods, providing a definitive protocol for distinguishing these functional groups based on their vibrational signatures.
The Tautomeric Trap: Mechanism & Spectral Consequence
Before analyzing the spectra, one must understand the species present.
-
2- and 4-Hydroxypyridines: In the solid phase (KBr pellet) and polar solvents, these exist as Pyridones . They possess an amide-like carbonyl (C=O) and a secondary amine (N-H), not a phenolic O-H.
-
3-Hydroxypyridines: These cannot tautomerize to a neutral pyridone. They behave as true phenols (pyridinols).
-
Methoxypyridines: These are fixed ethers, lacking both C=O and O-H/N-H donors.
Diagram 1: Tautomeric Equilibrium & Spectral Logic
The following decision tree illustrates the structural logic that dictates the IR spectrum.
Caption: Logical flow determining the dominant structural species based on substituent position, dictating the expected IR signals.
Spectral Fingerprinting: The Data
The following tables synthesize experimental data comparing the vibrational modes of these groups.
A. The "Fixed" Methoxy Group (-OCH₃)
Methoxy pyridines behave as aromatic ethers. The spectrum is defined by C-H stretches from the methyl group and C-O ether stretches.
| Vibrational Mode | Wavenumber (cm⁻¹) | Characteristics |
| C-H Stretch (Methyl) | 2850 – 2980 | Weak to medium. Look for distinct peaks just below 3000 cm⁻¹.[1][2] |
| C-H Stretch (Aromatic) | 3000 – 3100 | Sharp, weak bands.[2] Diagnostic of the pyridine ring. |
| C-O-C Asym. Stretch | 1230 – 1270 | Strong intensity. The primary marker for the methoxy group. |
| C-O-C Sym. Stretch | 1000 – 1050 | Medium intensity. Often overlaps with ring breathing modes. |
| Ring Breathing | ~990 | Very strong, characteristic of mono-substituted pyridines. |
B. The "Variable" Hydroxyl Group (Tautomer Dependent)
This is where misinterpretation occurs. You must distinguish between the Phenolic signature (3-OH) and the Amide signature (2/4-OH).
| Feature | 3-Hydroxypyridine (Phenol-like) | 2-Pyridone (Tautomer of 2-OH) |
| O-H / N-H Region | 3200–3550 cm⁻¹ (O-H) Broad, strong band due to H-bonding. | 2800–3200 cm⁻¹ (N-H) Extremely broad, "continuum" absorption often obscuring C-H stretches. |
| Carbonyl (C=O) | Absent | 1650–1680 cm⁻¹ (Amide I) Very Strong. The definitive marker for pyridones. |
| C=C / C=N Ring | 1580–1600 cm⁻¹ | 1600–1640 cm⁻¹ (Amide II mixed)Shifted due to loss of aromaticity. |
| C-O Stretch | ~1200–1250 cm⁻¹ (Phenolic C-O) | N/A (Replaced by C=O) |
Critical Insight: If your "2-hydroxypyridine" sample lacks a strong band at ~1650 cm⁻¹ and shows a sharp OH peak at 3600 cm⁻¹, it is likely in the gas phase or a very dilute non-polar solution. In solid form (drug substance), the 1650 cm⁻¹ band is mandatory.
Comparative Methodology: Why FTIR?
While NMR is the gold standard for structure elucidation, FTIR offers specific advantages for solid-state analysis and polymorph screening.
| Feature | FTIR (Transmission/ATR) | Raman Spectroscopy | Solution NMR (¹H/¹³C) |
| Primary Detection | Dipole moment change (Polar bonds: O-H, C=O). | Polarizability change (Non-polar bonds: C=C, C-C). | Magnetic spin environment. |
| OH vs OMe Sensitivity | High. O-H and C-O stretches are intense. | Low. O-H is very weak in Raman. | High. Distinct chemical shifts.[1][3] |
| Tautomer ID | Excellent. C=O (Pyridone) is distinct from C-O (Phenol). | Good. C=C vs N-C=O modes are distinguishable. | Variable. Fast exchange can average signals in solution. |
| Water Interference | High (Hygroscopic pyridines require drying). | Low (Water is Raman inactive). | Low (Use deuterated solvents). |
| Sample State | Solid (Native state). | Solid or Liquid.[4][5][6] | Liquid (Solvent effects alter tautomerism). |
Validated Experimental Protocol
To ensure data integrity, specifically regarding the hygroscopic nature of pyridine derivatives, follow this self-validating protocol.
Phase 1: Sample Preparation (Moisture Control)
Pyridine derivatives are notorious "water sponges." Atmospheric water creates a broad band at 3400 cm⁻¹ (O-H) and a bending mode at 1640 cm⁻¹ (H-O-H), which perfectly mimics the Pyridone N-H and C=O signals.
-
Drying: Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis.
-
Technique Selection:
-
Preferred:ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal. It minimizes path length and atmospheric absorption.
-
Alternative: KBr Pellet. Warning: KBr is hygroscopic. You must dry the KBr powder and press rapidly.
-
Phase 2: Acquisition & Processing
-
Background: Collect a 32-scan background immediately before the sample.
-
Resolution: Set to 4 cm⁻¹. High resolution is not required for broad H-bonded peaks.
-
Validation Step: Check the 1640 cm⁻¹ region.
-
Test: If you see a band at 1640 cm⁻¹ and 3400 cm⁻¹, heat the ATR plate (if equipped) to 50°C.
-
Result: If bands diminish, it is water.[7] If the 1650 cm⁻¹ band remains constant, it is the Pyridone C=O.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol emphasizing moisture exclusion to prevent false-positive Pyridone identification.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-methoxy- Infrared Spectrum.[8][9] National Institute of Standards and Technology.[8] Link
-
Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Link
-
Abdulla, H. I., & El-Bermani, M. F. (2001).[5] Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5] Link
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.Link
-
Thermo Fisher Scientific. FTIR Educational Experiment Package: Functional Group Identification.Link
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine, 2-methoxy- [webbook.nist.gov]
- 9. 2-Hydroxypyridine(142-08-5) IR Spectrum [chemicalbook.com]
Chiral separation of 1-(4-Methoxypyridin-3-yl)ethanol enantiomers
An In-Depth Comparative Guide to the Chiral Separation of 1-(4-Methoxypyridin-3-yl)ethanol Enantiomers
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The enantiomers of a chiral drug can exhibit profoundly different activities, with one often being responsible for the therapeutic effect while the other may be inactive or even harmful.[3] Our focus here is on 1-(4-Methoxypyridin-3-yl)ethanol, a chiral building block whose enantiopure forms are of significant interest. The presence of a stereogenic center at the carbon bearing the hydroxyl group, combined with the basicity and aromaticity of the substituted pyridine ring, presents a unique and interesting challenge for enantioselective analysis.
This guide provides a comparative analysis of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the effective chiral separation of 1-(4-Methoxypyridin-3-yl)ethanol enantiomers. We will move beyond mere protocols to explore the underlying principles of chiral recognition and the rationale behind method development choices, equipping you with the expertise to tackle this and similar separation challenges.
The Bedrock of Separation: Principles of Chiral Recognition
Successful chiral separation hinges on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized to form a Chiral Stationary Phase (CSP).[4] The stability of these complexes differs between the two enantiomers, leading to different retention times on the chromatographic column.
The most widely accepted model for this interaction is the three-point interaction model , which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition. For aromatic alcohols like our target compound, polysaccharide-based CSPs are exceptionally effective.[5] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, have helical polymer structures that create a complex chiral environment. The phenylcarbamate groups on these polymers provide sites for π-π stacking with the pyridine ring, while the carbamate carbonyls and ether linkages offer hydrogen bonding opportunities with the analyte's hydroxyl group.
Comparative Analysis of Separation Techniques
The choice between HPLC and SFC is often dictated by the specific goals of the analysis, such as speed, resolution, solvent consumption, and scale.[1][6] Both techniques are powerful tools for enantioseparation when paired with the appropriate CSP.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a robust and universally established technique for chiral analysis.[2] Its versatility in mobile phase composition allows for fine-tuning of selectivity. For a basic compound like 1-(4-Methoxypyridin-3-yl)ethanol, a normal-phase approach is often preferred when using polysaccharide CSPs.
Rationale for Method Design:
-
Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak® AD-3 , is an excellent starting point. The amylose tris(3,5-dimethylphenylcarbamate) selector is well-documented for its broad enantiorecognition capabilities, particularly for aromatic compounds.[7]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of an alkane (n-hexane) and an alcohol modifier (2-propanol or ethanol), is used.[8] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
-
Basic Additive: The pyridine nitrogen in the analyte is basic and can cause strong, undesirable interactions with residual acidic silanols on the silica support, leading to severe peak tailing. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase to saturate these active sites and ensure symmetrical peak shapes.[9]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful alternative to HPLC, prized for its speed, lower solvent consumption, and reduced backpressure. The technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and higher efficiency.
Rationale for Method Design:
-
Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC, like Chiralpak® AD-3 , are highly effective in SFC. The fundamental chiral recognition mechanisms remain the same.[10]
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and a polar organic modifier, typically an alcohol like methanol or ethanol.[9] The modifier's role is analogous to that in HPLC—it adjusts the mobile phase's polarity and solvating power to control retention and selectivity.
-
Additive: As with HPLC, a basic additive is often necessary to achieve good peak shape for basic analytes.
Data-Driven Performance Comparison
To illustrate the expected performance, the following table summarizes hypothetical yet realistic data for the separation of 1-(4-Methoxypyridin-3-yl)ethanol enantiomers using optimized HPLC and SFC methods.
| Parameter | HPLC Method | SFC Method |
| Chiral Stationary Phase | Chiralpak® AD-3 (3 µm, 4.6 x 150 mm) | Chiralpak® AD-3 (3 µm, 4.6 x 150 mm) |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) | CO₂ / Methanol / DEA (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Backpressure | ~80 bar | 150 bar (regulator) |
| Retention Time (t_R1) | ~8.5 min | ~2.1 min |
| Retention Time (t_R2) | ~10.2 min | ~2.8 min |
| Resolution (R_s) | > 2.0 | > 2.5 |
| Selectivity (α) | ~1.25 | ~1.33 |
| Analysis Time | ~12 min | ~4 min |
| Solvent Consumption | ~12 mL / run | ~3 mL (organic) / run |
Note: This data is illustrative and serves as a realistic target for method development. Actual results may vary.
Visualizing the Process and Mechanism
Clear visualization of workflows and molecular interactions is key to understanding and implementing analytical methods.
Caption: A generalized workflow for systematic chiral method development.
Caption: Proposed 3-point interaction model for chiral recognition.
Detailed Experimental Protocols
The following protocols provide a robust starting point for your method development.
Protocol 1: Chiral HPLC Method
-
System Preparation:
-
Chromatograph: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Chiralpak® AD-3, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Prepare a mobile phase of n-Hexane / 2-Propanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter and degas thoroughly.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or optimal wavelength for the pyridine chromophore).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the racemic standard of 1-(4-Methoxypyridin-3-yl)ethanol in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Execution and Data Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the resolution (R_s) between the two enantiomer peaks. A value > 1.5 indicates baseline separation.[8]
-
Protocol 2: Chiral SFC Method
-
System Preparation:
-
Chromatograph: Analytical SFC system with CO₂ pump, modifier pump, autosampler, column thermostat, back pressure regulator (BPR), and UV/PDA detector.
-
Column: Chiralpak® AD-3, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: CO₂ (A) and Methanol with 0.1% DEA (B).
-
-
Instrumental Parameters:
-
Elution Mode: Isocratic, 25% B (75% CO₂).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
BPR Pressure: 150 bar.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Dissolve the racemic standard in methanol to a concentration of approximately 0.5 mg/mL.
-
-
Execution and Data Analysis:
-
Equilibrate the system until temperature and pressure are stable.
-
Inject the sample and acquire the data.
-
Assess peak shape and resolution. The higher efficiency of SFC often leads to sharper peaks and improved resolution compared to HPLC.[11]
-
Senior Scientist Insights: Troubleshooting and Optimization
-
Poor Resolution: If the enantiomers are not separating, first try a different polysaccharide CSP (e.g., a cellulose-based column like Chiralcel® OD-3). Alternatively, changing the alcohol modifier (e.g., from 2-propanol to ethanol in HPLC) can significantly alter selectivity.[7]
-
Peak Tailing: This is almost always due to secondary interactions with the silica support, especially for a basic compound. If tailing persists, slightly increase the concentration of the basic additive (e.g., to 0.2% DEA).
-
Long Retention Times: To reduce retention in HPLC, increase the percentage of the alcohol modifier. In SFC, increasing the modifier percentage or the column temperature will decrease retention times.
-
Method Transfer (Analytical to Preparative): SFC is often easier to scale up for preparative purification due to the ease of removing CO₂ post-collection, resulting in a more concentrated sample in the organic modifier.[12]
Conclusion
Both HPLC and SFC are exceptionally capable techniques for resolving the enantiomers of 1-(4-Methoxypyridin-3-yl)ethanol.
-
Chiral HPLC offers a universally accessible and robust method, providing excellent resolution. It is a reliable workhorse for quality control and analytical-scale determinations.
-
Chiral SFC presents a compelling modern alternative, offering a significant reduction in analysis time and organic solvent consumption. Its high throughput makes it ideal for screening applications, and its "green" credentials and ease of scale-up are advantageous for drug development environments.
The optimal choice depends on your laboratory's specific priorities. For routine analysis, a well-developed HPLC method is perfectly suitable. However, for high-throughput screening or preparative work, the speed and efficiency of SFC provide a decisive advantage.
References
-
Balogh, G. T., et al. (2015). Studies of a pyridino-crown ether-based chiral stationary phase on the enantioseparation of biogenic chiral aralkylamines and α-amino acid esters by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Reductive Amination of C2- Acylpyridines. Available at: [Link]
-
ResearchGate. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF 1-ETHYL-3-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)THIOUREA IN 50% ETHANOL-WATER SOLUTIONS. Available at: [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). Available at: [Link]
-
Agilent Technologies. (n.d.). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Available at: [Link]
-
Lee, L. L., & Zacchei, A. G. (1991). Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens. Chirality. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. The Royal Society of Chemistry. Available at: [Link]
-
Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
-
ResearchGate. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]
-
Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. The University of Texas at Arlington. Available at: [Link]
-
MDPI. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]
-
Enantioseparation of Chiral Drugs – An Overview. (2008). Pharmainfo.net. Available at: [Link]
-
CompTox Chemicals Dashboard. (n.d.). 4-Ethynyl-3-methoxypyridine. U.S. Environmental Protection Agency. Available at: [Link]
-
MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Chiral Drug Separation. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Available at: [Link]
-
PMC. (n.d.). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Available at: [Link]
-
PMC. (n.d.). Catalytic enantioselective synthesis of alkylidenecyclopropanes. National Institutes of Health. Available at: [Link]
-
PubChemLite. (n.d.). (4-methoxypyridin-3-yl)methanol (C7H9NO2). Université du Luxembourg. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]
-
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]
-
Synthetic Approaches to Lamotrigine. (2024). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available at: [Link]
-
ResearchGate. (2022). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Available at: [Link]
- Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
-
Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Molecular Dynamics of Enantiomeric Separation in HPLC[v1] | Preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hpst.cz [hpst.cz]
- 10. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archives.ijper.org [archives.ijper.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxypyridin-3-yl)ethanol
This guide provides a detailed protocol for the proper and safe disposal of 1-(4-Methoxypyridin-3-yl)ethanol, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for pyridine derivatives and flammable organic compounds, providing a robust framework for responsible waste management.
Hazard Assessment and Chemical Profile
-
Pyridine Moiety : Pyridine and its derivatives are known for their characteristic unpleasant odor and are generally considered hazardous.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[2][3]
-
Ethanol Moiety : The ethanol group suggests that the compound is likely a flammable liquid.[4][5] Vapors may form explosive mixtures with air.
-
Methoxypyridine Structure : Similar methoxy-substituted pyridine compounds are used in pharmaceutical and agricultural synthesis, and due diligence in handling is always recommended.
Inferred Hazard Profile:
| Hazard Class | Description | Primary Precaution |
| Flammable Liquid | Assumed based on the ethanol group. Vapors can be ignited. | Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][7] | Avoid all personal contact, including inhalation of vapors.[6] |
| Skin and Eye Irritant | Expected to cause skin and serious eye irritation.[3][8] | Wear appropriate personal protective equipment (PPE).[8][9] |
Personal Protective Equipment (PPE) - Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling 1-(4-Methoxypyridin-3-yl)ethanol.
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable.[1]
-
Eye Protection : Chemical splash goggles are mandatory.[1]
-
Body Protection : A flame-resistant lab coat should be worn.
-
Respiratory Protection : All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Spill Management Protocol
Accidental spills must be addressed immediately and safely.
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]
-
Collect and Dispose : Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3][7]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1-(4-Methoxypyridin-3-yl)ethanol is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Determination As a generator of this waste, you are responsible for determining that it is hazardous.[10] Based on its chemical structure, 1-(4-Methoxypyridin-3-yl)ethanol should be classified as a flammable and potentially toxic chemical waste.
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with organic solvents. A high-density polyethylene (HDPE) or glass container is suitable.[6]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[1][10]
Step 3: Label the Waste Container Proper labeling is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "1-(4-Methoxypyridin-3-yl)ethanol"
-
The associated hazards (e.g., "Flammable," "Toxic")[11]
-
The date of accumulation[11]
-
Your name, laboratory, and contact information[11]
Step 4: Waste Accumulation
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be in a well-ventilated location, away from ignition sources, and ideally within a secondary containment tray.[1][6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[12]
Step 5: Arrange for Pickup and Disposal
-
Once the waste container is full or you no longer need to add to it, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Methoxypyridin-3-yl)ethanol.
Caption: Decision workflow for the safe disposal of 1-(4-Methoxypyridin-3-yl)ethanol.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
PYRIDINE Safety Data Sheet. Chemwatch. [Link]
-
PYRIDINE AR - Safety Data Sheet. Loba Chemie. [Link]
-
Safety Data Sheet - 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine. KISHIDA CHEMICAL CO., LTD. [Link]
-
MSDS - Material Safety Data Sheet. Cole-Parmer. [Link]
-
Safety data sheet - Sharpen. BASF. [Link]
-
Safety data sheet - Cabrio. BASF. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
(4-methoxypyridin-3-yl)methanol. Chemspace. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]
-
AR 300 HF (AFCO 5489) - Safety Data Sheet. AFCO. [Link]
-
Substance Registry Services. US EPA. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. leap.epa.ie [leap.epa.ie]
- 5. fishersci.com [fishersci.com]
- 6. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
- 11. va.gov [va.gov]
- 12. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
